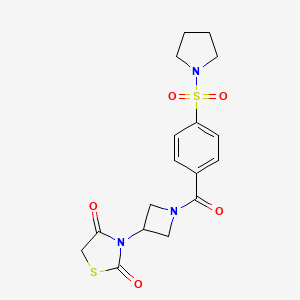

3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound or similar compounds typically involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a thiazolidine-2,4-dione moiety.Applications De Recherche Scientifique

Hypoglycemic and Hypolipidemic Activities

Research demonstrates the synthesis and evaluation of compounds related to 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione for their hypoglycemic and hypolipidemic activities. For instance, novel substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized, showcasing effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities in models of diabetes and obesity (Kim et al., 2004). Similarly, another study focused on the synthesis of imidazopyridine thiazolidine-2,4-diones, evaluating their hypoglycemic activity and identifying potential candidates for further clinical studies (Oguchi Minoru et al., 2000).

Antimicrobial and Antifungal Activities

Various derivatives of thiazolidine-2,4-dione, including the synthesis of new 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, have been explored for their antimicrobial and antifungal properties. These compounds showed significant activity against gram-positive bacteria and excellent antifungal activity, positioning them as potential leads for the development of new antimicrobial agents (Prakash et al., 2011).

Antimalarial Activity

In the search for new antimalarials, novel quinazolin-2,4-dione hybrid molecules, including derivatives of 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione, were synthesized and evaluated through molecular docking studies against Plasmodium falciparum enzymes. These studies aim to identify compounds with high binding affinity and potential antimalarial activity, showcasing a modern approach to drug discovery in this field (Abdelmonsef et al., 2020).

Synthesis of Novel Compounds

The synthesis of new compounds with potential therapeutic applications is a key area of research. For example, the assembly of structurally diverse small and simple 5-aminomethylene derivatives of 2,4-thiazolidinedione explored the biological activities of these compounds, including antibacterial and antifungal activities, without high cytotoxic activity, indicating their suitability for further pharmacological studies (Mohanty et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing pyrrolidine and thiazolidine motifs, have been reported to interact with a variety of biological targets .

Mode of Action

The presence of the pyrrolidine ring in the structure suggests that it may interact with its targets throughsp3 hybridization , contributing to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, may also enhance its three-dimensional coverage .

Biochemical Pathways

Compounds containing thiazolidine motifs have been reported to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Given the diverse biological properties of compounds containing thiazolidine motifs, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .

Action Environment

The synthesis of similar compounds has been reported to be influenced by various factors, including yield, purity, selectivity, and pharmacokinetic activity .

Propriétés

IUPAC Name |

3-[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c21-15-11-26-17(23)20(15)13-9-18(10-13)16(22)12-3-5-14(6-4-12)27(24,25)19-7-1-2-8-19/h3-6,13H,1-2,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYCTJGCUPZSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B3009231.png)

![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)